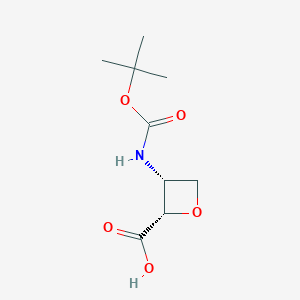
(S)-1-((S)-1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL is a chiral amine compound with significant applications in various fields of chemistry and biology. The compound is characterized by its pyrrolidine ring structure, which is substituted with a benzyl group and an ethanamine moiety. The presence of two chiral centers in the molecule makes it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Addition of the Ethanamine Moiety: The ethanamine group is added through a reductive amination reaction, where an aldehyde or ketone precursor is reduced in the presence of an amine.
Industrial Production Methods
In industrial settings, the production of (S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL may involve:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Catalytic Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are used to facilitate the hydrogenation steps in the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Benzyl halides or alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include imines, amides, and various substituted derivatives of the original compound.
Scientific Research Applications
(S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
®-1-(®-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL: The enantiomer of the compound, with different stereochemical properties.
N-Benzylpyrrolidine: A structurally similar compound lacking the ethanamine moiety.
Pyrrolidine: The parent compound without the benzyl and ethanamine substitutions.
Uniqueness
(S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL is unique due to its specific stereochemistry and the presence of both benzyl and ethanamine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H22Cl2N2 |
|---|---|
Molecular Weight |
277.23 g/mol |
IUPAC Name |
(1S)-1-[(3S)-1-benzylpyrrolidin-3-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11(14)13-7-8-15(10-13)9-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10,14H2,1H3;2*1H/t11-,13-;;/m0../s1 |
InChI Key |
ITNDAGFSBOVJQU-JBUFHSOLSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CCN(C1)CC2=CC=CC=C2)N.Cl.Cl |
Canonical SMILES |
CC(C1CCN(C1)CC2=CC=CC=C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14032019.png)

![Potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide](/img/structure/B14032025.png)
![[(3R,4S,8aR)-4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B14032031.png)




![6-(Difluoromethoxy)benzo[d]thiazole-2-carboxylic acid](/img/structure/B14032047.png)



